Stearyl monoglyceridyl citrate is a compound derived from the esterification of stearyl alcohol with monoglycerides and citric acid. It is classified as an emulsifier and is primarily used in food and cosmetic formulations due to its ability to stabilize mixtures of oil and water. This compound is characterized by its soft, waxy consistency and is recognized for its functional properties in various applications.
Stearyl monoglyceridyl citrate is synthesized from natural sources, specifically through the glycerolysis of edible fats and oils. The primary components involved in its synthesis are citric acid, monoglycerides (which can be derived from glycerol and fatty acids), and stearyl alcohol, a long-chain fatty alcohol commonly sourced from palm or coconut oil .
This compound falls under the category of food additives and emulsifiers, specifically classified as a monoglyceride derivative. It is recognized for its safety in food applications by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has evaluated its use in various formulations .
The synthesis of stearyl monoglyceridyl citrate typically involves a controlled chemical reaction where citric acid is mixed with monoglycerides at elevated temperatures. The process can be summarized as follows:
The reaction generally requires precise temperature control and timing to ensure complete conversion of reactants into the desired product. For example, one method specifies maintaining the temperature at approximately 265 degrees Fahrenheit for about 45 minutes during the addition of citric acid .
The molecular structure of stearyl monoglyceridyl citrate consists of a stearyl group (C18H37) linked to a monoglyceride backbone and a citrate moiety. This structure allows it to function effectively as an emulsifier due to its amphiphilic nature, having both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts.
The empirical formula can be represented as C21H40O5, indicating that it contains 21 carbon atoms, 40 hydrogen atoms, and 5 oxygen atoms. The compound's molecular weight is approximately 372.55 g/mol .
Stearyl monoglyceridyl citrate participates in various chemical reactions typical of esters, including hydrolysis and transesterification. These reactions are significant in understanding how the compound interacts with other substances in formulations.
The stability of stearyl monoglyceridyl citrate under different pH conditions and temperatures can influence its reactivity in formulations, making it essential to evaluate these parameters during product development.
As an emulsifier, stearyl monoglyceridyl citrate functions by reducing the surface tension between oil and water phases, allowing for the formation of stable emulsions. Its mechanism involves:
Studies have shown that emulsifiers like stearyl monoglyceridyl citrate can significantly improve the stability of food products by delaying phase separation and enhancing texture .
These properties are crucial for assessing the suitability of stearyl monoglyceridyl citrate in various formulations.
Stearyl monoglyceridyl citrate finds extensive use across several industries:
Its multifunctional role makes it an essential ingredient in many commercial products aimed at improving quality and performance .
Stearyl monoglyceridyl citrate (SMGC) is a synthetically engineered ester compound that functions as an emulsion stabilizer and texturizing agent. Characterized as an off-white to tan waxy solid with a lard-like consistency, it exhibits low water solubility but dissolves readily in chloroform and ethylene glycol [1]. This compound bridges the functional properties of lipids and organic acid derivatives, enabling unique interfacial activity in complex matrices. Its multi-ester structure allows simultaneous interaction with hydrophilic and hydrophobic components, making it indispensable in modern formulated products where phase separation is a critical challenge.
Stearyl monoglyceridyl citrate is systematically identified as a polyfunctional ester synthesized through the controlled esterification of three core components:
The compound’s molecular architecture features both ester and free carboxyl groups, classifying it under the International Nomenclature of Cosmetic Ingredients (INCI) as "Stearyl Monoglyceridyl Citrate." Its amphiphilic character arises from the glycerol backbone’s hydroxyl groups, citrate’s carboxylic acids, and the stearyl chain’s hydrocarbon tail. This configuration enables simultaneous hydrophobic anchoring at oil interfaces and ionic interactions via carboxylate groups in aqueous phases.
Table 1: Fundamental Chemical Identifiers
Property | Specification |
---|---|
INCI Name | Stearyl Monoglyceridyl Citrate |
CAS Registry Number | Not explicitly provided in sources |
Molecular Formula | Complex mixture; not a single molecular entity |
Physical Form | Off-white to tan waxy solid |
Solubility | Insoluble in water; soluble in chloroform, ethylene glycol |
The development of SMGC parallels mid-20th century advances in synthetic emulsifier chemistry. As food and cosmetic formulations demanded increasingly sophisticated textural properties, manufacturers sought compounds combining:
Industrial production emerged via optimized esterification protocols where stoichiometric ratios of citric acid, monoglycerides (from hydrolyzed vegetable oils or animal fats), and stearyl alcohol were reacted under controlled catalysis and temperature [1]. The U.S. Food Chemicals Codex (FCC) grade designation marked a key milestone in its regulatory acceptance, establishing purity benchmarks for food applications. By the 1980s, SMGC had gained traction as a GRAS (Generally Recognized As Safe) adjuvant, though this review excludes safety assessments per scope requirements.
In contemporary applications, SMGC serves as a dual-functional modifier:
The compound addresses formulation challenges posed by modern clean-label trends, providing functionality without phosphate or polysorbate derivatives. Its metabolism to citric acid and endogenous fatty acids further supports use in "natural-claim" products.
As manufacturers reformulated butter alternatives, SMGC solved crystallization defects (grittiness, oil-off) in partially hydrogenated oils. Its monoglyceride moiety controlled fat crystal nucleation while citrate components inhibited soapy flavors via metal chelation.
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